molecular formula C17H17ClN2O2 B379376 1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole CAS No. 638141-10-3

1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole

Cat. No.: B379376
CAS No.: 638141-10-3
M. Wt: 316.8g/mol
InChI Key: DCVQQLRZEKKDDT-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole is an organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of a benzimidazole core substituted with a 4-chlorophenoxyethyl group and a methoxymethyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the 4-chlorophenoxyethyl group: This step involves the reaction of the benzimidazole intermediate with 4-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the nitro groups (if present) to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including parasitic infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole can be compared with other benzimidazole derivatives, such as:

    1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole: Similar structure but lacks the methoxymethyl group, which may affect its biological activity and solubility.

    2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole: Contains a thioether linkage instead of a methoxymethyl group, which can influence its reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-21-12-17-19-15-4-2-3-5-16(15)20(17)10-11-22-14-8-6-13(18)7-9-14/h2-9H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVQQLRZEKKDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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